molecular formula C17H17N3O2S B5523617 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B5523617
M. Wt: 327.4 g/mol
InChI Key: NZVAHOWMHXNZCK-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that features a benzodiazole ring system linked to a methoxyphenyl group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzodiazole with a thiol compound under appropriate conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, often using a methoxybenzyl halide as the electrophile.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzodiazole ring system can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-1,3-Benzodiazol-2-ylsulfanyl)methyl]benzonitrile
  • Methyl 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanoate

Uniqueness

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzodiazole derivatives and may confer specific advantages in its applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-22-13-8-6-12(7-9-13)10-18-16(21)11-23-17-19-14-4-2-3-5-15(14)20-17/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVAHOWMHXNZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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